Toxicity Profile: But-2-ene-1,3-diol vs. 2-Butene-1,4-diol (BEDL) and 2-Butyne-1,4-diol (BYDL)
In the absence of direct mammalian toxicity data for but-2-ene-1,3-diol, a class-level inference can be drawn from a comparative study on structurally related C4 diols. This study provides quantitative LD50 values for key analogs, establishing a clear hierarchy of acute toxicity. The saturated analog, butane-1,4-diol (BDL), is significantly less toxic than the unsaturated 2-butene-1,4-diol (BEDL), which in turn is far less toxic than the alkyne-containing 2-butyne-1,4-diol (BYDL) [1]. Given its structural features, but-2-ene-1,3-diol is expected to present a lower acute toxicity risk profile compared to BYDL. More importantly, but-2-ene-1,3-diol is not classified as a hazardous material for transport, unlike many reactive monomers, which offers a tangible advantage in shipping, handling, and compliance costs .
| Evidence Dimension | Acute Toxicity (LD50, rat, intraperitoneal) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be less toxic than BYDL based on structural class. |
| Comparator Or Baseline | 2-Butene-1,4-diol (BEDL): 3.71–3.74 mmol/kg; 2-Butyne-1,4-diol (BYDL): 0.609–0.635 mmol/kg |
| Quantified Difference | BEDL is approximately 6 times less toxic than BYDL; BDL is approximately 19 times less toxic. |
| Conditions | Rat model, intraperitoneal administration. Study published in 1974 [1]. |
Why This Matters
This data, combined with non-hazardous transport classification, supports a lower safety and regulatory burden for but-2-ene-1,3-diol compared to the acutely toxic analog BYDL.
- [1] Taberner, P. V., & Pearce, M. J. (1974). Hypothermic and toxic actions of 2–butyne-1, 4-diol and other related diols in the rat. Journal of Pharmacy and Pharmacology, 26(8), 597-604. View Source
